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Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound characterized by a rigid structure that includes an oxygen atom bridging the C1 and C4 positions of the bicyclic framework. The compound features a carboxylate group at the C2 position, which significantly influences its chemical behavior and reactivity. Its molecular formula is , with a molecular weight of approximately 156.18 g/mol .
The compound is notable for its unique bicyclic architecture, which contributes to its distinctive physical and chemical properties, including solubility and stability under various conditions. The presence of both a methyl ester and a carboxylic acid group enhances its potential for various chemical transformations and applications in organic synthesis.
Although specific biological activities of endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate have not been extensively studied, compounds with similar bicyclic structures often exhibit interesting pharmacological properties. For instance, derivatives of bicyclic compounds have been investigated for their potential as anti-inflammatory agents, analgesics, and in other therapeutic areas due to their ability to interact with biological targets effectively.
Several synthesis methods have been developed for endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate:
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate has potential applications in various fields:
Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate shares structural similarities with several other compounds within the bicyclic framework category:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Endo-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | Contains a free carboxylic acid group; less sterically hindered than methyl ester form | |
| Exo-Methyl 7-Oxabicyclo[2.2.1]heptane-2-carboxylate | Different stereochemistry at C2; may exhibit different reactivity patterns | |
| Methyl 7-Oxabicyclo[2.2.1]heptane-3-carboxylate | Carboxylate group at C3; alters electronic properties compared to C2 substitution |
The uniqueness of endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate lies in its specific stereochemistry and functional groups that influence both its reactivity and potential biological activity compared to its analogs.